

4-Methoxy-3-nitrobiphenyl: A Comprehensive Technical Guide for Chemical Synthesis

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobiphenyl

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Introduction

4-Methoxy-3-nitrobiphenyl is a key chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its bifunctional nature, possessing both a nitro group and a methoxy group on a biphenyl scaffold, makes it a versatile building block for the construction of more complex molecules. This technical guide provides an in-depth overview of the synthesis, properties, and primary applications of **4-Methoxy-3-nitrobiphenyl**, with a focus on detailed experimental protocols and quantitative data to support research and development activities.

Physicochemical Properties

4-Methoxy-3-nitrobiphenyl is a solid at room temperature, typically appearing as a light yellow to orange powder or crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	$C_{13}H_{11}NO_3$	[1]
Molecular Weight	229.23 g/mol	[1]
CAS Number	15854-73-6	[1]
Melting Point	89-92 °C	
Boiling Point	383.5 °C at 760 mmHg	[2]
Appearance	Light yellow to orange powder/crystal	
Purity (typical)	>99.0% (GC)	

Spectroscopic Data

The structural characterization of **4-Methoxy-3-nitrobiphenyl** is well-documented through various spectroscopic techniques. A compilation of key spectroscopic data is provided in Table 2.

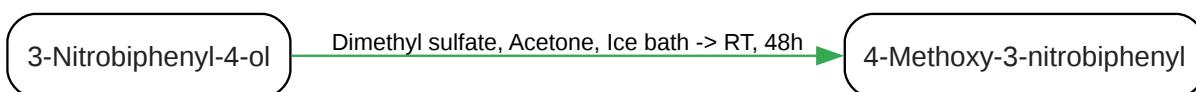
Spectroscopy	Data	Reference
1H NMR	Referenced, specific shifts not detailed in snippets.	[3]
^{13}C NMR	Referenced, specific shifts not detailed in snippets.	[3]
Mass Spectrometry	Referenced, specific m/z not detailed in snippets.	[3]
Infrared (IR)	Referenced, specific wavenumbers not detailed in snippets.	[3]
Crystal Structure	Orthorhombic, $a = 7.2464$ (14) \AA , $b = 14.416$ (3) \AA , $c = 21.270$ (4) \AA	[4]

Synthesis of 4-Methoxy-3-nitrobiphenyl

There are two primary synthetic routes to **4-Methoxy-3-nitrobiphenyl**: methylation of 3-nitrobiphenyl-4-ol and Suzuki-Miyaura cross-coupling.

Methylation of 3-Nitrobiphenyl-4-ol

This method is a classical and straightforward approach to synthesizing **4-Methoxy-3-nitrobiphenyl**.



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Caption: Synthesis of **4-Methoxy-3-nitrobiphenyl** via methylation.

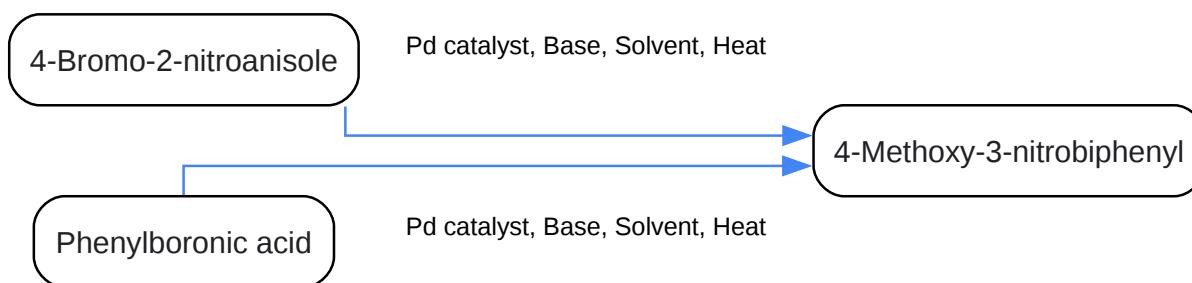
Experimental Protocol:

A solution of 3-nitrobiphenyl-4-ol (2 g, 9.3 mmol) in acetone (20 ml) is added slowly to a solution of dimethyl sulfate (1.2 g, 18 mmol) in an ice bath.[4] The reaction mixture is then stirred for 48 hours at room temperature.[4] Following the reaction, the solvent is removed by rotary evaporation to yield the title compound.[4] For purification, colorless block-like crystals can be grown from ethanol by slow evaporation.[4]

Reactant	Molar Mass (g/mol)	Amount (g)	Moles (mmol)	Equivalents
3-Nitrobiphenyl-4-ol	215.20	2	9.3	1
Dimethyl sulfate	126.13	1.2	18	~2
Acetone	-	20 ml	-	-

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling offers a versatile method for the formation of the biphenyl C-C bond. While a specific protocol for **4-Methoxy-3-nitrobiphenyl** is not explicitly detailed in the provided search results, a reliable procedure can be extrapolated from analogous reactions involving similar substrates, such as the coupling of 4-bromo-2-nitroanisole with phenylboronic acid.



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Caption: Proposed Suzuki-Miyaura synthesis of **4-Methoxy-3-nitrobiphenyl**.

Proposed Experimental Protocol (Analogous):

To a reaction vessel containing 4-bromo-2-nitroanisole (1.0 equiv) and phenylboronic acid (1.2 equiv) is added a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equiv) and a base (e.g., K_2CO_3 , 2.0 equiv). A suitable solvent system, such as a mixture of toluene and water (4:1), is added. The mixture is degassed and heated to reflux (approximately 100-110 °C) under an inert atmosphere for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactant/Reagent	Role	Typical Molar Equivalents
4-Bromo-2-nitroanisole	Aryl halide	1.0
Phenylboronic acid	Boronic acid	1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh ₃) ₄)	Catalyst	0.01 - 0.05
Base (e.g., K ₂ CO ₃ , Na ₂ CO ₃ , Cs ₂ CO ₃)	Activator	2.0 - 3.0
Solvent (e.g., Toluene/H ₂ O, Dioxane/H ₂ O)	Reaction Medium	-

Application as a Key Intermediate in Bifenazate Synthesis

The most prominent application of **4-Methoxy-3-nitrobiphenyl** is as a crucial intermediate in the synthesis of the acaricide, bifenazate.^[4] The synthetic pathway involves the reduction of the nitro group to an amine, followed by further functionalization.



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Caption: Synthetic pathway from **4-Methoxy-3-nitrobiphenyl** to Bifenazate.

Experimental Protocol for Nitro Group Reduction:

While a complete, detailed protocol for the entire bifenazate synthesis from **4-Methoxy-3-nitrobiphenyl** is proprietary, the initial reduction step is a standard organic transformation. A general procedure is as follows:

To a solution of **4-Methoxy-3-nitrobiphenyl** in a suitable solvent (e.g., ethanol, ethyl acetate) is added a catalyst, such as palladium on carbon (Pd/C). The reaction vessel is then placed under an atmosphere of hydrogen gas (typically via a balloon or a Parr hydrogenator) and

stirred at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield 3-amino-4-methoxybiphenyl. Alternatively, reduction can be achieved using a metal in acidic media, such as tin(II) chloride in hydrochloric acid.

Conclusion

4-Methoxy-3-nitrobiphenyl is a valuable and versatile intermediate in organic synthesis. The well-established methylation route provides a reliable method for its preparation, while the Suzuki-Miyaura cross-coupling offers a convergent and flexible alternative. Its primary utility as a precursor to the acaricide bifenazate underscores its importance in the agrochemical industry. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this important chemical building block in various fields of chemical synthesis.

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